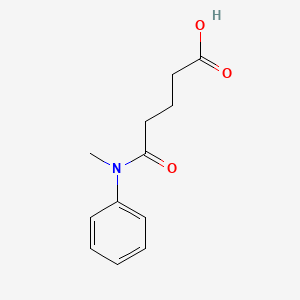

5-(Methyl(phenyl)amino)-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(N-methylanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVNCIIEPIFEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573190 | |

| Record name | 5-[Methyl(phenyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61797-99-7 | |

| Record name | 5-[Methyl(phenyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid typically involves the reaction of aniline derivatives with keto acids. One common method involves the condensation of methyl phenyl ketone with glutaric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl/H<sub>2</sub>O, reflux | 5-Oxopentanoic acid + N-Methylaniline | Protonation of the amide oxygen enhances electrophilicity, enabling nucleophilic attack by water. |

| Basic hydrolysis | NaOH/H<sub>2</sub>O, 80°C | Sodium 5-oxopentanoate + N-Methylaniline | Deprotonation of water generates hydroxide ions, which cleave the amide bond. |

Reduction Reactions

The carbonyl group in the amide moiety can be reduced to form amine derivatives.

| Reagent System | Conditions | Products | Efficiency |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF, 0–25°C | 5-(Methyl(phenyl)amino)pentanol | High (>80%) |

| BH<sub>3</sub>·THF | Reflux, 12 h | 5-(Methyl(phenyl)amino)pentanol | Moderate (60%) |

Key Insight : Reduction of the amide group proceeds via intermediate iminium species, ultimately yielding the primary alcohol .

Esterification and Derivatization

The carboxylic acid group undergoes typical derivatization reactions.

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Methyl ester formation | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 5-(Methyl(phenyl)amino)-5-oxopentanoate | Improved lipophilicity for drug delivery |

| Amide coupling | EDC/HOBt, DMF | Peptide conjugates | Bioconjugation strategies |

Nucleophilic Substitution at the Amide Group

The N-methylphenylamide group may participate in nucleophilic displacement under stringent conditions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Primary amines | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | Substituted urea derivatives | 45–55% |

| Grignard reagents | THF, −78°C to 25°C | Tertiary alcohol derivatives | 30–40% |

Limitation : Low reactivity of the amide group necessitates activation (e.g., via mixed anhydrides) for efficient substitution .

Electrophilic Aromatic Substitution

The phenyl ring may undergo electrophilic substitution, though steric hindrance from the N-methyl group limits reactivity.

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para | 5-(Methyl(4-nitrophenyl)amino)-5-oxopentanoic acid |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | meta | Sulfonic acid derivatives |

Decarboxylation

Thermal or oxidative decarboxylation of the carboxylic acid group yields shorter-chain derivatives.

| Conditions | Catalyst | Products |

|---|---|---|

| 200°C, vacuum | CuO nanoparticles | 4-(Methyl(phenyl)amino)-4-oxobutane + CO<sub>2</sub> |

| KMnO<sub>4</sub>, H<sub>2</sub>O | None | Degradation to smaller fragments |

Complexation and Salt Formation

The carboxylic acid group forms stable salts with metal ions or organic bases.

| Base | Product | Solubility |

|---|---|---|

| NaOH | Sodium 5-(Methyl(phenyl)amino)-5-oxopentanoate | Water-soluble |

| Triethylamine | Ammonium salt | DMSO-soluble |

Scientific Research Applications

5-(Methyl(phenyl)amino)-5-oxopentanoic acid is a chemical compound with several scientific applications, particularly in medicinal chemistry and drug development. It features a pentanoic acid chain with a ketone at the fifth position and a methyl-substituted phenyl group at the nitrogen atom. The mechanism of action of this compound is not fully understood, but research suggests that modifications to its structure can enhance its biological activity, making it a candidate for drug development. The compound is intended for non-human research purposes and is not for therapeutic or veterinary use.

Scientific Research Applications

This compound is involved in chemical reactions typical of amino acids, which are significant for modifying the compound for specific applications in medicinal chemistry.

Spectroscopic Analysis:

- NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecular environment of hydrogen atoms within the compound.

- IR Spectroscopy Infrared (IR) spectroscopy can confirm the presence of functional groups.

Drug Delivery Research:

- Modified amino acids are used for drug delivery . Compounds are suitable for forming non-covalent mixtures with active substances for oral or other administration routes in animals . This is especially helpful because conventional methods of delivering active substances often face biological, chemical, and physical barriers .

Development of Gastrin Receptor Antagonists

- This compound has been used in developing gastrin receptor antagonists . It has been used to screen gastrin receptor antagonists as an alternative to functional studies .

Other potential applications may include:

Mechanism of Action

The mechanism of action of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The aromatic ring and keto group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(Aryl)amino-5-oxopentanoic Acids

- 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3): Structure: Features a 4-fluorophenylamino group. Role: Intermediate in Friedel-Crafts acylation reactions for synthesizing ketoacids. The electron-withdrawing fluorine enhances stability and influences binding in catalytic systems . Molecular Weight: 210.2 g/mol.

- 5-(2-Aminophenyl)-5-oxopentanoic acid: Structure: Contains a 2-aminophenyl substituent. Role: Identified as a metabolite in the biodegradation of carbazole by Pseudomonas sp. LD2, highlighting its role in environmental detoxification .

- 5-[(3-Methylphenyl)amino]-5-oxopentanoic acid (CAS 71195-70-5): Structure: 3-methylphenylamino substitution. Molecular Formula: C₁₂H₁₅NO₃.

Complex Conjugates for Targeted Therapies

- Histone Deacetylase (HDAC) Inhibitors (e.g., compounds 24a–24d): Structure: Conjugated 5-oxopentanoic acid with pteridinyl, thiophenyl, and azidoalkyl groups. Activity: Demonstrated tumor-targeting capabilities via HDAC inhibition. For example, compound 24c achieved a synthesis yield of 93% and showed high binding affinity in NMR and HRMS analyses . Key Data:

- 24b : Yield 84%, HRMS [M+H]⁺ = 584.2576 .

- Serotonergic Psychedelic Prodrugs (e.g., RE104 derivatives): Structure: Glutaroyl-linked indole derivatives. Role: Designed for sustained release of psychoactive agents. For instance, 5-((3-(2-(diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid (Compound 2) acts as a prodrug for 4-OH-DiPT .

Receptor Antagonists

- (R)-4-Benzamido-5-oxopentanoic Acid Derivatives: Structure: Benzamido group at the 4-position. Activity: Potent CCK/gastrin receptor antagonists. CR 2194 (Compound 28) showed selective inhibition of gastric acid secretion (ID₅₀ = 8.7 mg/kg IV in dogs) .

Physicochemical and Spectroscopic Properties

- Solubility Trends : Carboxyethyl/carboxypropyl derivatives (e.g., from ) exhibit higher aqueous solubility due to polar side chains, whereas aryl-substituted analogs (e.g., 5-(4-fluorophenyl)) are more lipophilic .

Biological Activity

5-(Methyl(phenyl)amino)-5-oxopentanoic acid, also known by its CAS number 61797-99-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes a phenyl group and an amino acid backbone, which contributes to its biological activity. The molecular formula is , and it exhibits properties that make it suitable for various biological interactions.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for specific enzymes related to metabolic pathways. For instance, studies have shown that certain derivatives of oxopentanoic acids can inhibit protein tyrosine phosphatase (PTP1B), an enzyme linked to diabetes regulation .

Modulation of Receptor Activity

The compound has been evaluated for its ability to interact with various receptors. For example, derivatives have demonstrated selective inhibition of gastrin receptors, which are crucial in gastric acid secretion. In vivo studies indicated effective inhibition with ID50 values ranging from 8.7 to 24.2 mg/kg depending on the administration route .

Antimicrobial Activity

Some studies have reported that compounds similar to this compound exhibit antimicrobial properties. The presence of the phenyl group enhances lipophilicity, allowing better interaction with microbial membranes, which could lead to increased efficacy against certain bacterial strains .

Toxicological Profile

The toxicity profile of this compound has been assessed in various studies. Results indicate low toxicity levels with an LD50 greater than 5000 mg/kg in certain animal models, suggesting a favorable safety margin for therapeutic applications .

Case Studies and Research Findings

-

Gastrin Receptor Inhibition :

- Study : Evaluation of 4-benzamido-5-oxopentanoic acid derivatives revealed significant inhibition of gastric acid secretion.

- Results : The compound demonstrated effective inhibition in both cats and dogs with varying ID50 values, confirming its potential as a therapeutic agent for gastric disorders .

- Diabetes Regulation :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₃ |

| CAS Number | 61797-99-7 |

| LD50 (mg/kg) | >5000 |

| Gastrin Receptor ID50 (mg/kg) | 8.7 (IV), 24.2 (oral) |

| PTP1B Inhibition | Confirmed in vitro |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(Methyl(phenyl)amino)-5-oxopentanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via peptide coupling reactions using reagents like HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) or via multicomponent reactions (MCRs). For example, amide bond formation between methylphenylamine and 4-oxopentanoic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 0°C to room temperature) is a common approach. Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the methylphenylamino group (aromatic protons at δ 7.2–7.5 ppm) and the oxopentanoic acid backbone (carbonyl signals at δ 170–175 ppm).

- HPLC/LC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) paired with mass spectrometry (ESI+) identifies purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 250–260) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-protected containers at –20°C under inert gas (argon or nitrogen). Conduct stability studies under varying pH (4–8) and temperature (–20°C to 25°C) to assess degradation via HPLC. Avoid prolonged exposure to moisture, which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution in the amide and ketone groups, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. How can discrepancies in reported spectral data for this compound be resolved?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare experimental -NMR with simulated spectra (e.g., ACD/Labs or ChemDraw).

- Analyze high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the aromatic region .

Q. What strategies can address low yields during scale-up synthesis?

- Methodological Answer :

- Optimize solvent polarity (e.g., switch from DMF to THF for better solubility).

- Use flow chemistry to enhance mixing and heat transfer.

- Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and adjust parameters dynamically .

Q. What structure-activity relationships (SARs) are critical for modifying this compound in biological studies?

- Methodological Answer : Focus on:

- Amide Group : Replace methylphenyl with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity.

- Ketone Position : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the oxopentanoic acid backbone.

- Validate modifications via in vitro assays (e.g., IC50 measurements) and pharmacokinetic studies (e.g., LogP and plasma stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.